
2,2,3,4,4,4-Hexafluorobutyl tosylate
Vue d'ensemble
Description
2,2,3,4,4,4-Hexafluorobutyl methacrylate is an epoxy thinner and is mainly used as the modifier of the (meth)acrylate resin . It is used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers .
Synthesis Analysis
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl methacrylate involves atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as initiator . The synthesis and structure of the polymers were characterized by gel permeation chromatography (GPC), Fourier transform infrared (FTIR) and 1 H nuclear magnetic resonance (NMR) .Molecular Structure Analysis
The molecular formula of 2,2,3,4,4,4-Hexafluorobutyl methacrylate is C8H8F6O2 . Its molecular weight is 236.11 . The linear formula is H2C=CHCO2CH2CF2CH(F)CF3 .Physical And Chemical Properties Analysis
2,2,3,4,4,4-Hexafluorobutyl methacrylate has a boiling point of 40-43 °C/8 mmHg (lit.) . Its density is 1.389 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.352 (lit.) . It is a clear, colorless liquid .Applications De Recherche Scientifique
HFBT has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of new drugs. In addition, HFBT has been used in the synthesis of several pharmaceuticals, including the anti-inflammatory drug ibuprofen and the anticonvulsant drug carbamazepine.
Mécanisme D'action
HFBT acts as a catalyst in biochemical and physiological processes. It can increase the rate of reaction of certain compounds by lowering the activation energy required for the reaction to take place. In addition, HFBT can act as a nucleophile, allowing it to interact with other molecules and form new compounds.
Biochemical and Physiological Effects
HFBT has been shown to have a variety of biochemical and physiological effects. It has been used to study the regulation of gene expression and the effects of drugs on cell growth and differentiation. In addition, HFBT has been used to study the effects of hormones on cell metabolism and the effects of drugs on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HFBT in lab experiments is its low cost and easy availability. In addition, HFBT is generally considered to be non-toxic and non-irritating, making it safe to use in laboratory settings. However, HFBT has a relatively short shelf life and can be easily degraded by light and oxygen.
Orientations Futures
There are a number of potential future directions for the use of HFBT in scientific research. These include the development of new drugs, the study of the effects of drugs on the immune system, and the use of HFBT in the synthesis of organic compounds. In addition, HFBT could be used to study the regulation of gene expression, the effects of hormones on cell metabolism, and the study of biochemical and physiological processes.
Safety and Hazards
Propriétés
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O3S/c1-7-2-4-8(5-3-7)21(18,19)20-6-10(13,14)9(12)11(15,16)17/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWNGRNBFFLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)

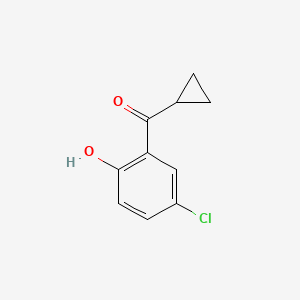
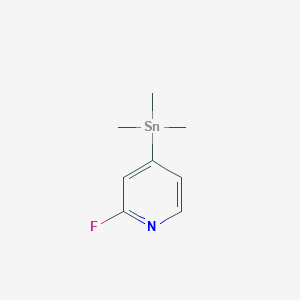

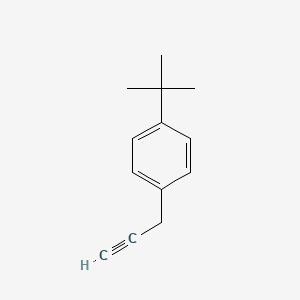
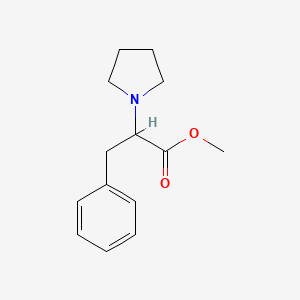

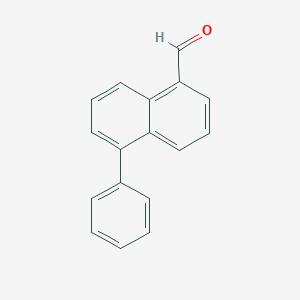
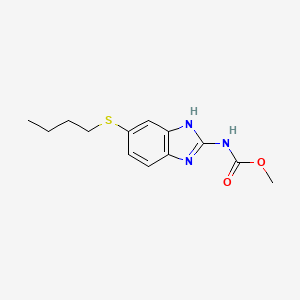
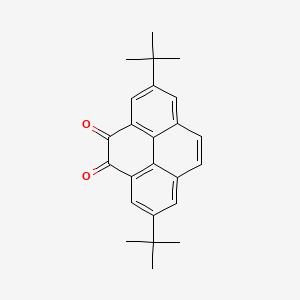
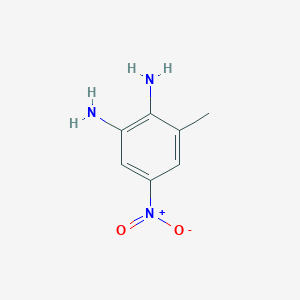
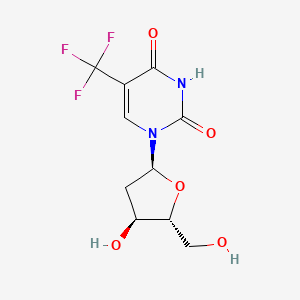
![1,3,5-Tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene](/img/structure/B3330475.png)